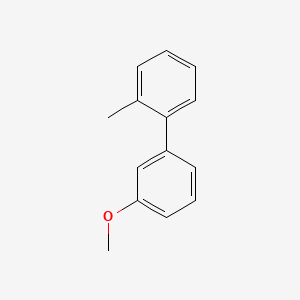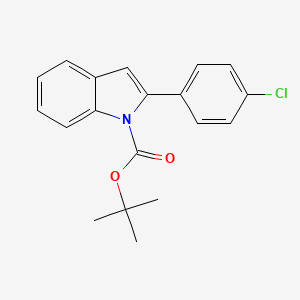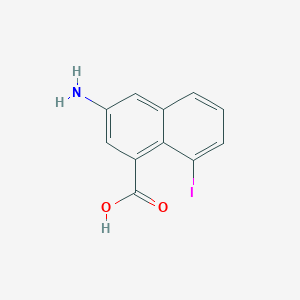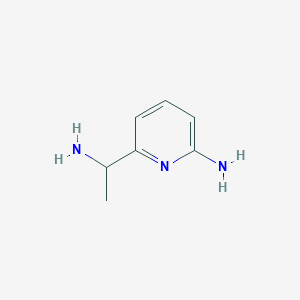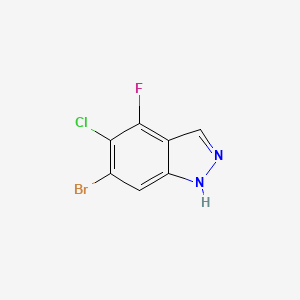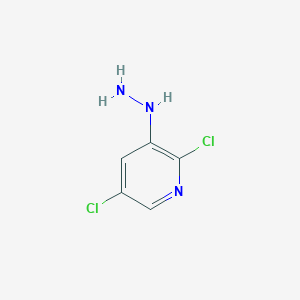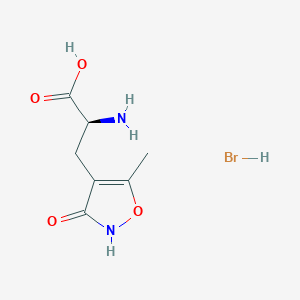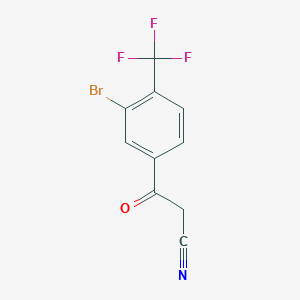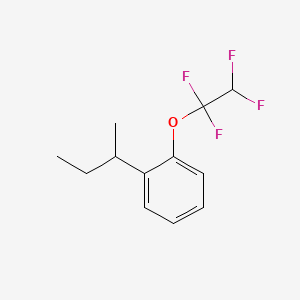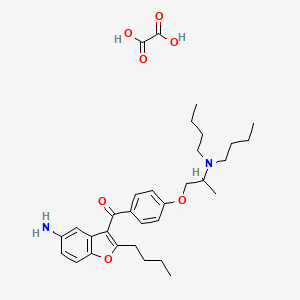
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which combines a benzofuran moiety with a dibutylamino propoxyphenyl group, making it a valuable compound in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves multiple steps. One common method includes the protection of the amine group in (5-Amino-2-butylbenzofuran-3-yl)boronic acid with methanesulfonyl chloride to form the corresponding mesylate. This is followed by a coupling reaction with 4-(3-(dibutylamino)propoxy)phenylboronic acid using palladium catalysts to form the biaryl compound. The mesylate group is then deprotected using sodium hydride to form the free amine, which is subsequently protected with 3-bromopropylamine hydrobromide. The final coupling reaction between the amine hydrobromide salt and the ketone group in (4-(3-(dibutylamino)propoxy)phenyl)methanone using palladium catalysts yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and streamlined purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves its interaction with specific molecular targets and pathways. It is known to affect ion channels and receptors in cells, leading to changes in cellular activity. This compound’s effects on cardiac cells make it a potential candidate for treating arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dronedarone: A class III antiarrhythmic agent used to treat cardiac arrhythmias.
Amiodarone: Another class III antiarrhythmic agent with a similar structure and function.
Uniqueness
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C32H44N2O7 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[2-(dibutylamino)propoxy]phenyl]methanone;oxalic acid |
InChI |
InChI=1S/C30H42N2O3.C2H2O4/c1-5-8-11-28-29(26-20-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-22(4)32(18-9-6-2)19-10-7-3;3-1(4)2(5)6/h12-17,20,22H,5-11,18-19,21,31H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FYLKYJHRPCMEQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCC(C)N(CCCC)CCCC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


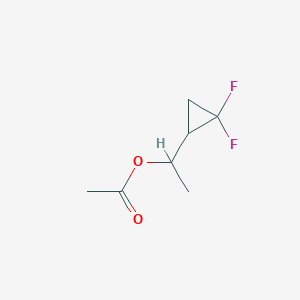
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
